molecular formula C19H16N4S B2506906 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole CAS No. 1105199-39-0

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Cat. No.: B2506906
CAS No.: 1105199-39-0
M. Wt: 332.43
InChI Key: CUEZFVLTVVEBED-UHFFFAOYSA-N
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Description

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Formation of the Thiazole Ring: This can be synthesized via a condensation reaction between a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Use of copper(I) catalysts for the click reaction.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thioethers.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can yield thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole
  • 2-(5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Uniqueness

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is unique due to the presence of both the triazole and thiazole rings, which can confer specific chemical and biological properties. Its methyl and phenyl substituents can also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-methylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-8-10-15(11-9-13)17-12-24-19(20-17)18-14(2)23(22-21-18)16-6-4-3-5-7-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEZFVLTVVEBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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